molecular formula C11H11F2NO2 B4875093 4-(3,4-difluorobenzoyl)morpholine

4-(3,4-difluorobenzoyl)morpholine

Cat. No.: B4875093
M. Wt: 227.21 g/mol
InChI Key: FGVRKRXZDFAKTO-UHFFFAOYSA-N
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Description

4-(3,4-Difluorobenzoyl)morpholine is a morpholine derivative featuring a 3,4-difluorobenzoyl group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatility in hydrogen bonding and solubility properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRKRXZDFAKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key morpholine derivatives and their substituent-driven properties:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
4-(3,4-Difluorobenzoyl)morpholine 3,4-difluorobenzoyl ~255.2* Enhanced electronegativity, potential agrochemical use
Dimethomorph (Acrobat®) 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl 388.87 Systemic fungicide; impacts soil microbial N-cycling
VPC-14449 4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl ~403.1† Structural sensitivity (NMR discrepancies due to substituent position)
4-(4-Nitrobenzyl)morpholine 4-nitrobenzyl 224.23 Crystallographic studies; nitro group enhances reactivity
4-(4-(Trifluoromethyl)phenyl)morpholine 4-trifluoromethylphenyl 245.24 Electron-withdrawing CF3 group; used in cross-coupling reactions

*Calculated based on molecular formula. †Approximate value.

Key Observations:
  • Substituent Position and Bioactivity : The position of fluorine atoms in benzoyl derivatives (e.g., 3,4-difluoro vs. 2,4-difluoro) significantly affects electronic properties and biological interactions. For example, dimethomorph’s 3,4-dimethoxyphenyl group contributes to its fungicidal activity by altering bacterial community structures in soil .
  • Halogen Effects : Bromine substituents in VPC-14449 caused synthesis challenges due to positional isomerism, highlighting the importance of precise substitution patterns . In contrast, fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to bromine or chlorine .

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